molecular formula C10H13N3O3 B2649727 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide CAS No. 735321-27-4

2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2649727
CAS No.: 735321-27-4
M. Wt: 223.232
InChI Key: WLNLBFKMHCMEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.232. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Bioactivation

Acetaminophen is extensively studied for its metabolic pathways in humans. Research conducted by Mrochek et al. (1974) utilized high-resolution liquid chromatography to analyze acetaminophen metabolites, revealing insights into its complex metabolism, which includes various conjugated metabolites (Mrochek, Katz, Christie, & Dinsmore, 1974). Additionally, Högestätt et al. (2005) discovered that acetaminophen, after deacetylation, is conjugated with arachidonic acid in the brain and spinal cord, forming the TRPV1 agonist N-arachidonoylphenolamine (AM404), highlighting a novel metabolic pathway for acetaminophen and providing insights into its mechanism of action (Högestätt, Jönsson, Ermund, Andersson, Björk, Alexander, Cravatt, Basbaum, & Zygmunt, 2005).

Synthetic Applications and Catalysis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases an innovative synthetic application, optimizing conditions for efficient production of intermediates for antimalarial drugs (Magadum & Yadav, 2018). Furthermore, the catalytic hydrogenation for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, a key intermediate in azo disperse dyes production, illustrates the use of novel catalysts to improve sustainability in chemical synthesis (Zhang Qun-feng, 2008).

Environmental Impact and Degradation

Research on the environmental presence of acetochlor, a related chloroacetamide herbicide, provides insights into the fate of similar compounds in agricultural settings. Studies by Kolpin et al. (1996) on acetochlor's occurrence in the hydrologic system during its first season of extensive use in the Midwestern United States contribute valuable data on the environmental mobility and degradation pathways of chloroacetamide herbicides, which can be relevant for understanding the environmental impact of acetaminophen and related compounds (Kolpin, Nations, Goolsby, & Thurman, 1996).

Properties

IUPAC Name

(3Z)-3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-16-8-5-3-2-4-7(8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNLBFKMHCMEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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